

# Application Notes and Protocols for Ethyl Cinnamate-Based Optical Tissue Clearing (OTC)

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## Compound of Interest

Compound Name: Ethyl Cinnamate

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This document provides a detailed protocol and application notes for **Ethyl Cinnamate** (ECi)-based optical tissue clearing. ECi is a non-toxic, inexpensive, and effective clearing agent that allows for rapid and efficient rendering of biological tissues transparent for three-dimensional imaging.<sup>[1][2][3]</sup> This method is broadly applicable across a range of tissues and model organisms and is compatible with the preservation of fluorescent proteins and antibody-based labeling.<sup>[2][4]</sup>

## Principle of ECi-Based Tissue Clearing

Optical tissue clearing aims to reduce light scattering within a biological sample, thereby making it transparent. The turbidity of tissues arises from the mismatch in refractive indices (RI) between its primary components: water, lipids, and proteins.<sup>[5][6]</sup> ECi-based clearing is a solvent-based method that addresses this by first dehydrating the tissue to remove water and then infiltrating it with ECi, which has a refractive index ( $\approx 1.558$ ) that closely matches that of proteins and lipids, thus creating a homogenous optical medium.<sup>[1]</sup>

## Advantages of the ECi-Based Method

- Non-toxic: **Ethyl cinnamate** is a safe compound, making the protocol easier to implement in multi-user facilities without the need for specialized ventilation.<sup>[2][4]</sup>

- **Rapid:** The entire protocol, from fixation to cleared tissue, can be completed in as little as 25 hours for some samples.[\[2\]](#)[\[4\]](#)
- **Cost-effective:** The reagents used in this protocol are relatively inexpensive.[\[1\]](#)[\[3\]](#)
- **Preserves Fluorescence:** The method is compatible with a variety of fluorescent proteins (e.g., GFP, mCherry) and fluorescently conjugated antibodies.[\[2\]](#)[\[4\]](#)
- **Broad Applicability:** It has been successfully used to clear a wide range of tissues and organisms, including organoids, Drosophila, zebrafish, axolotl, and mouse organs.[\[2\]](#)[\[4\]](#)

## Experimental Protocols

Here, we describe a second-generation ECi-based clearing protocol, often referred to as 2ECi.[\[2\]](#)[\[4\]](#) This protocol utilizes 1-propanol at a basic pH for dehydration, which has been shown to better preserve fluorescent signals compared to ethanol.[\[2\]](#)[\[4\]](#)

## Materials

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 1-Propanol
- Sodium Hydroxide (NaOH) or another base to adjust pH
- **Ethyl Cinnamate** (ECi)
- Specimen containers (e.g., glass vials)
- Rotary shaker

## General Protocol: 2ECi

This protocol consists of three main steps: fixation, dehydration, and clearing (refractive index matching).

### 1. Fixation:

- Perfuse the animal or immerse the tissue sample in 4% PFA in PBS.
- Incubate at 4°C for a duration appropriate for the tissue size (e.g., 2-24 hours).
- Wash the sample thoroughly with PBS (3 x 1-hour washes) to remove excess fixative.

## 2. Dehydration (with pH-adjusted 1-Propanol):

- Prepare a graded series of 1-propanol in PBS (e.g., 30%, 50%, 70%, 90%, 100%, 100%).
- Adjust the pH of the 1-propanol solutions to 9.0 using NaOH. This is crucial for preserving fluorescent proteins.[\[2\]](#)[\[4\]](#)
- Incubate the sample in each concentration of the 1-propanol series. The incubation time will vary depending on the tissue size (typically 1-12 hours per step) at room temperature on a rotary shaker.
- For larger or more challenging tissues, a longer incubation in 100% 1-propanol may be necessary to ensure complete dehydration.

## 3. Clearing (Refractive Index Matching):

- After the final 100% 1-propanol step, transfer the sample directly into **Ethyl Cinnamate (ECi)**.
- Incubate in ECi until the tissue becomes transparent. This can take from a few hours to overnight, depending on the sample.
- The sample is now cleared and ready for imaging. Store the cleared sample in ECi at room temperature, protected from light.

# Protocol for Immunostaining with ECi Clearing

ECi clearing is compatible with antibody staining. The following is a modified protocol that incorporates immunostaining.

## 1. Fixation and Permeabilization:

- Follow the fixation protocol as described above.
- After washing, permeabilize the tissue by incubating in PBS containing Triton X-100 (e.g., 0.5-2%) and DMSO (e.g., 10-20%) for several hours to a day, depending on tissue size.[2]

## 2. Blocking and Antibody Incubation:

- Block non-specific antibody binding by incubating the sample in a blocking solution (e.g., PBS with 5% normal goat serum, 0.5% Triton X-100, and 10% DMSO) overnight at 4°C.
- Incubate the sample with the primary antibody diluted in the blocking solution. Incubation times can range from 2 to 7 days at 4°C with gentle agitation, depending on the tissue and antibody.
- Wash the sample extensively with PBS containing 0.1% Triton X-100 (PBST) over 1-2 days, with frequent changes of the wash buffer.
- Incubate with the fluorescently conjugated secondary antibody diluted in the blocking solution for 2-5 days at 4°C.
- Wash the sample again with PBST for 1-2 days.

## 3. Dehydration and Clearing:

- Proceed with the dehydration and clearing steps as described in the general 2Eci protocol.

# Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the ECI tissue clearing protocol.

Table 1: Timeline for ECI-Based Tissue Clearing of Various Samples

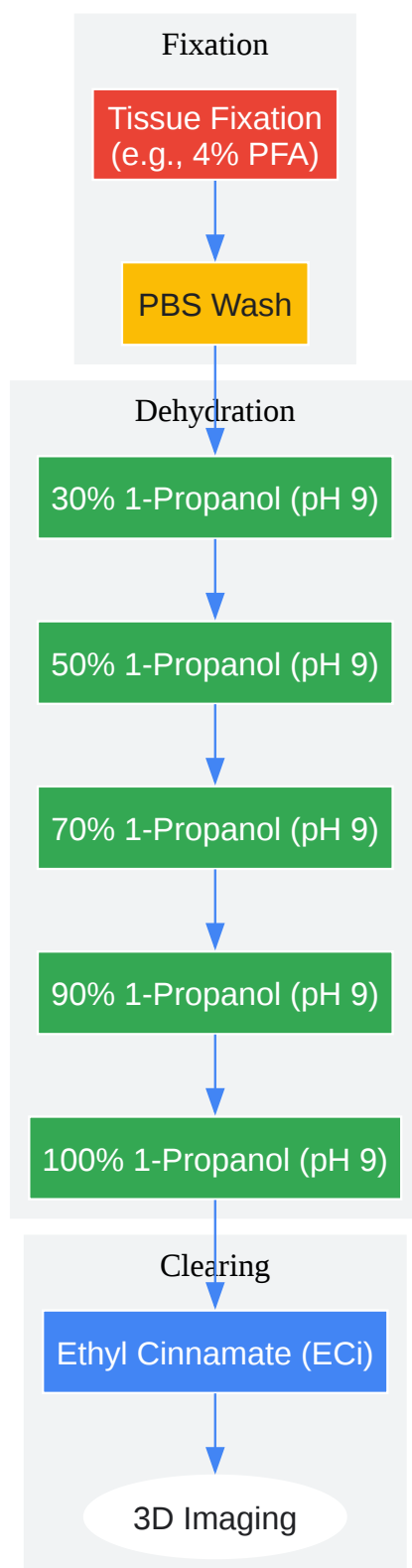
Sample Type	Fixation Time	Dehydration Time	Clearing Time	Total Time	Reference
Cerebral Organoids	2 hours	~22 hours	~1 hour	~25 hours	<a href="#">[2]</a> <a href="#">[4]</a>
Mouse Lung	4 hours	2 hours	2 hours	8 hours	<a href="#">[1]</a>
Mouse Kidney, Brain, Liver, Heart	24 hours	4-5 days	1 hour	~9 days	<a href="#">[7]</a> <a href="#">[8]</a>
Mouse Lung, Lymph Nodes, WAT	24 hours	3-4 days	1 hour	~7 days	<a href="#">[7]</a> <a href="#">[8]</a>

Table 2: Tissue Shrinkage Following Dehydration Step

Tissue Type	Dehydration Agent	Approximate Volume Shrinkage	Reference
Various Mouse Organs	Isopropanol	20% - 60%	<a href="#">[7]</a> <a href="#">[8]</a>

## Visualizations

### Experimental Workflow for 2Eci Protocol

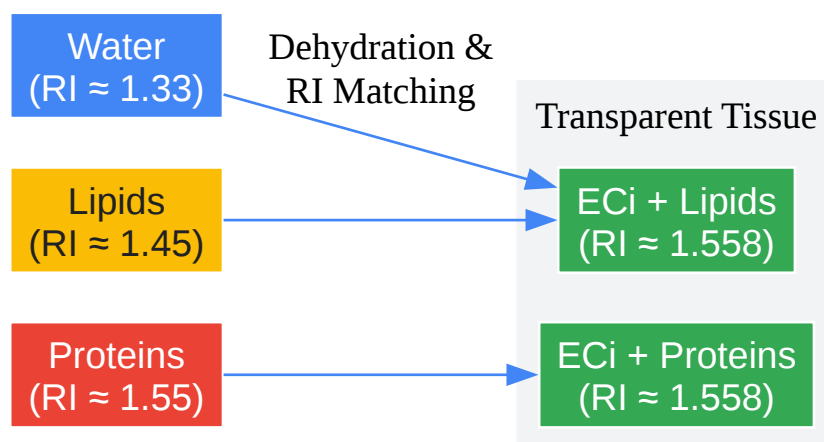


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Caption: Workflow of the 2Eci optical tissue clearing protocol.

## Signaling Pathway (Conceptual)

The mechanism of ECI clearing is based on physical principles of refractive index matching rather than a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable. The core principle is illustrated below.



Conceptual diagram of refractive index matching with ECI.

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Caption: Principle of ECI-based tissue clearing.

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